molecular formula C12H16O3 B1659562 ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate CAS No. 65969-71-3

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

Cat. No.: B1659562
CAS No.: 65969-71-3
M. Wt: 208.25 g/mol
InChI Key: BNROREXUPUDIJE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate is a chemical compound with the molecular formula C12H16O3 It is a derivative of indene, a bicyclic hydrocarbon, and features an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable indene derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate can be compared with other indene derivatives, such as:

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Ethyl 1H-indole-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl)indole-2-carboxylate)

These compounds share similar structural features but differ in their functional groups and specific applications

Properties

IUPAC Name

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNROREXUPUDIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1=CC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299018
Record name ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65969-71-3
Record name NSC179346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
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ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
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ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
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ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
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ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate
Reactant of Route 6
ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

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